2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrobenzamide
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Overview
Description
2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide is a complex organic compound that features a benzotriazole core, a nitrobenzamide group, and a diethylamino phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the chloro group can lead to a variety of substituted benzamides .
Scientific Research Applications
2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Shares a similar diethylamino group but has a quinoline core instead of a benzotriazole core.
Benzothiazole derivatives: These compounds also feature a heterocyclic core and have been studied for their biological activities.
Uniqueness
The uniqueness of 2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitrobenzamide lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23ClN6O3 |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-chloro-N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-5-nitrobenzamide |
InChI |
InChI=1S/C24H23ClN6O3/c1-4-29(5-2)16-6-8-17(9-7-16)30-27-22-12-15(3)21(14-23(22)28-30)26-24(32)19-13-18(31(33)34)10-11-20(19)25/h6-14H,4-5H2,1-3H3,(H,26,32) |
InChI Key |
ZQAXREMOLHUZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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